![molecular formula C17H19FN4O2S B2534430 4-fluoro-2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide CAS No. 1797085-02-9](/img/structure/B2534430.png)
4-fluoro-2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide
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Overview
Description
4-fluoro-2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H19FN4O2S and its molecular weight is 362.42. The purity is usually 95%.
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Scientific Research Applications
Phosphodiesterase Inhibition for Cognitive Impairment Treatment
Research has identified specific inhibitors related to the chemical structure of interest, which are potent and selective towards phosphodiesterase 1 (PDE1). These inhibitors, including ITI-214, exhibit picomolar inhibitory potency, excellent selectivity against all other PDE families, and have shown good efficacy in vivo. Currently, ITI-214 is in Phase I clinical development for treating cognitive deficits associated with schizophrenia and Alzheimer's disease, among other central nervous system disorders (Li et al., 2016).
Antiviral and Antitumor Activity
Another study has synthesized derivatives that demonstrated significant activity against human cytomegalovirus and hepatitis B virus. Some compounds within this chemical framework showed activity against human herpes virus 8. These compounds were noncytotoxic in several human tumor-cell lines in culture, suggesting their potential as antiviral and antitumor agents (Shortnacy-Fowler et al., 1999).
Antitumor and Antimicrobial Agents
Compounds synthesized from enaminones as key intermediates, including the chemical family of interest, showed inhibitory effects against human breast and liver carcinoma cell lines comparable to those of 5-fluorouracil. Some of these compounds also displayed antimicrobial activity, indicating their potential as antitumor and antimicrobial agents (Riyadh, 2011).
Development of Fluorescent Probes
Research on the synthesis of functional fluorophores based on pyrazolo[1,5-a]pyrimidine derivatives, including 3-formylpyrazolo[1,5-a]pyrimidines, has been reported. These derivatives have been used as strategic intermediates for creating novel functional fluorophores, suggesting their utility in developing fluorescent probes for biological and environmental detection (Castillo et al., 2018).
PET Imaging Agents for Tumor Detection
The synthesis and evaluation of 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging with positron emission tomography (PET) have been explored. Preliminary experiments showed promising results, modifying these compounds to improve their efficacy as PET imaging agents for tumor detection (Xu et al., 2012).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications . They are used as fluorescent molecules for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Mode of Action
The compound interacts with its targets by exhibiting tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . These intensities remain low with electron-withdrawing groups (ewgs) .
Biochemical Pathways
The compound’s fluorescence properties suggest that it may be involved in pathways related to intracellular processes and chemosensors .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its optical applications. The compound allows good solid-state emission intensities, making it suitable for designing solid-state emitters . Its properties and stability are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
properties
IUPAC Name |
4-fluoro-2-methyl-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2S/c1-12-8-15(18)5-6-16(12)25(23,24)20-7-3-4-14-10-19-17-9-13(2)21-22(17)11-14/h5-6,8-11,20H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEDHRSUPWVPSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCCC2=CN3C(=CC(=N3)C)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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